molecular formula C5H4ClNO4S2 B1430795 2-Chloro-5-methanesulfonyl-3-nitrothiophene CAS No. 57800-77-8

2-Chloro-5-methanesulfonyl-3-nitrothiophene

Cat. No. B1430795
CAS RN: 57800-77-8
M. Wt: 241.7 g/mol
InChI Key: YOKQNIITLXOXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methanesulfonyl-3-nitrothiophene is a chemical compound with the CAS Number: 57800-77-8 . It has a molecular weight of 241.68 and its molecular formula is C5H4ClNO4S2 . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-methanesulfonyl-3-nitrothiophene is 1S/C5H4ClNO4S2/c1-13(10,11)4-2-3(7(8)9)5(6)12-4/h2H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Chloro-5-methanesulfonyl-3-nitrothiophene is a powder . Unfortunately, the boiling point and other physical and chemical properties were not available in the web search results.

Scientific Research Applications

Thiopyran S,S-Dioxide Derivatives Synthesis

One of the applications involves the synthesis of thiopyran S,S-dioxide derivatives through a ring-enlargement protocol from 3-nitrothiophene. This process leads to compounds that still contain a nitrovinylic moiety, which can be further modified for synthetic or pharmacological applications, such as L-type Ca2+-channel blockers (Bianchi et al., 2009).

Structural and Spectroscopic Studies

Another application is in the structural and spectroscopic studies of complexes, as demonstrated by the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene. These studies help in understanding the interactions and conformations of such molecules, which is crucial for the development of new materials and drugs (Binkowska et al., 2001).

Methanesulfonic Acid Analogues

In biochemistry, the synthesis of methanesulfonic acid analogues and their activity in enzyme systems, such as the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum, showcases the relevance of such compounds in understanding and manipulating biological pathways (Gunsalus et al., 1978).

Sulfhydryl Group Studies

The synthesis and application of aromatic disulfides, like 5,5′-dithiobis(2-nitrobenzoic acid), for determining sulfhydryl groups in biological materials underline the significance of such compounds in biochemical assays and research (Ellman, 1959).

Methanesulfonyl Ester Reactions

The study of reactions involving methanesulfonyl esters, such as the reversibility in the sulfonation of 3,5-dimethoxyphenol and its methanesulfonate ester, highlights the importance of these reactions in organic synthesis and the development of new chemical methodologies (Ansink et al., 1991).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-chloro-5-methylsulfonyl-3-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO4S2/c1-13(10,11)4-2-3(7(8)9)5(6)12-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKQNIITLXOXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50849901
Record name 2-Chloro-5-(methanesulfonyl)-3-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methanesulfonyl-3-nitrothiophene

CAS RN

57800-77-8
Record name 2-Chloro-5-(methylsulfonyl)-3-nitrothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57800-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(methanesulfonyl)-3-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-methanesulfonyl-3-nitrothiophene
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-methanesulfonyl-3-nitrothiophene
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-methanesulfonyl-3-nitrothiophene
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-methanesulfonyl-3-nitrothiophene
Reactant of Route 5
2-Chloro-5-methanesulfonyl-3-nitrothiophene
Reactant of Route 6
2-Chloro-5-methanesulfonyl-3-nitrothiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.